

# INCB3619: A Technical Guide to its Effects on Cell Proliferation and Migration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **INCB3619**

Cat. No.: **B1671818**

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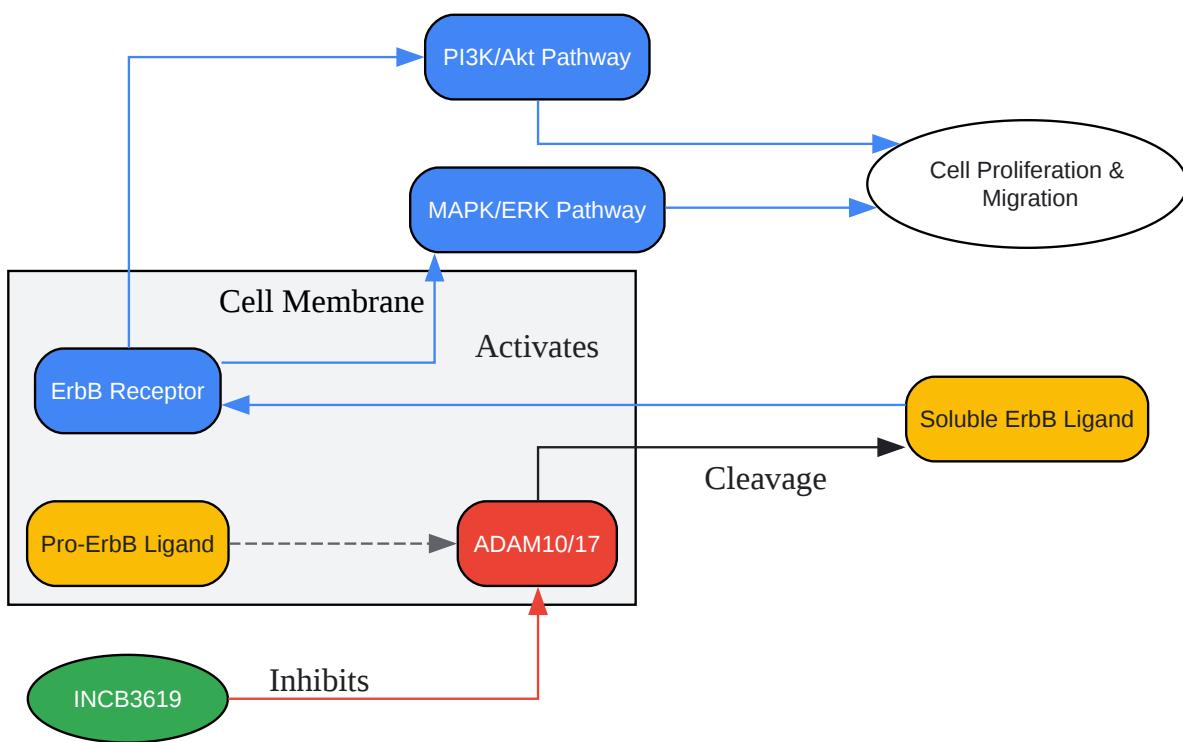
For Researchers, Scientists, and Drug Development Professionals

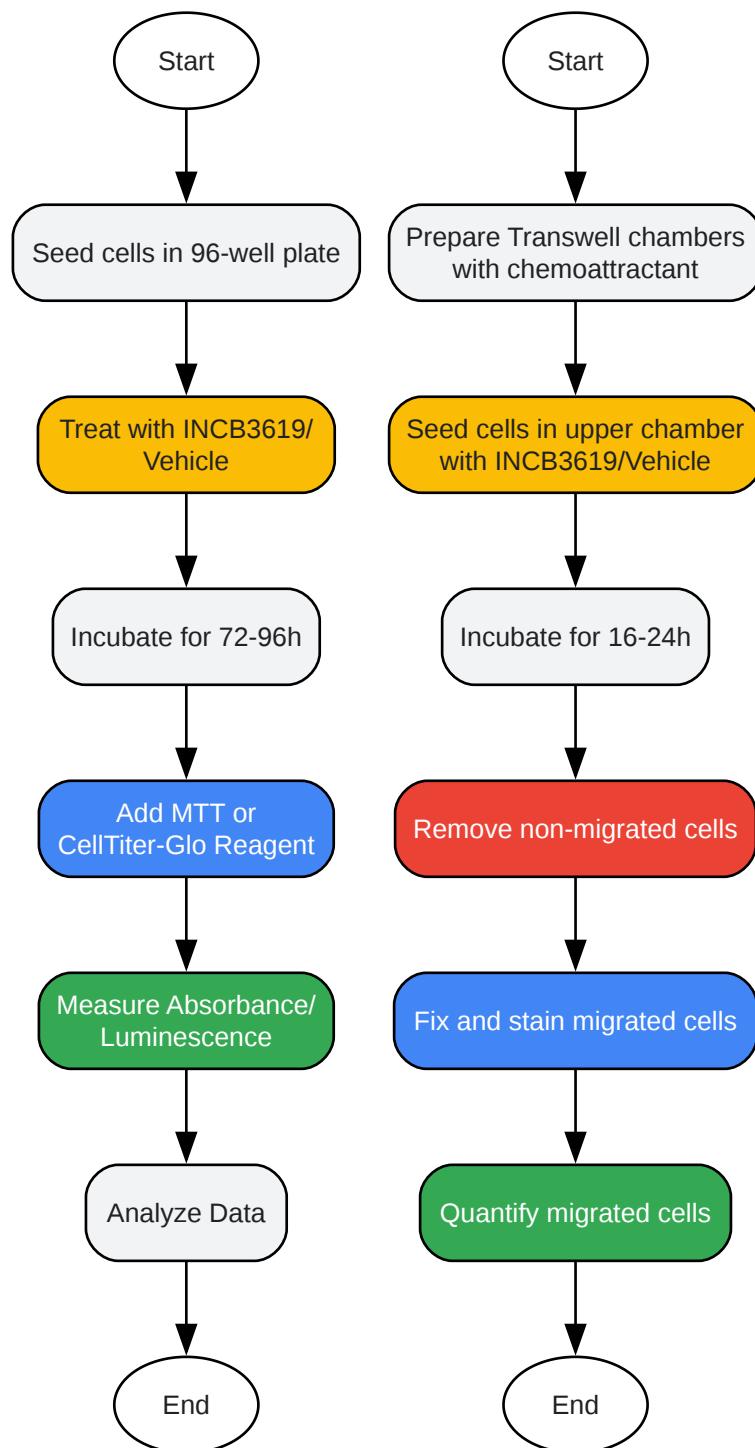
## Introduction

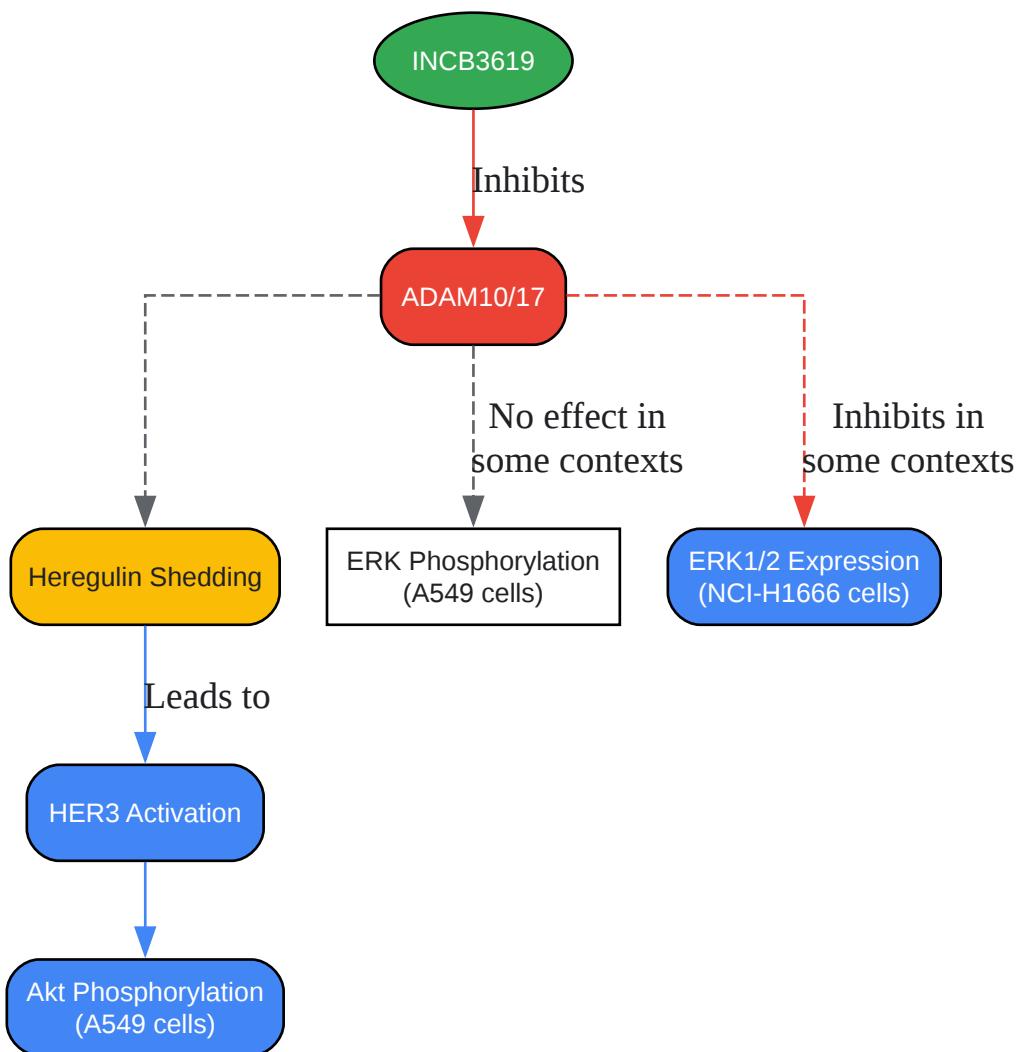
**INCB3619** is a potent and selective dual inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17, two key sheddases involved in the proteolytic release of a variety of cell surface molecules, including ligands for the epidermal growth factor receptor (EGFR) family of tyrosine kinases (ErbB). By preventing the shedding and subsequent activation of these ligands, **INCB3619** disrupts critical signaling pathways that drive tumor cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the preclinical data on **INCB3619**, focusing on its impact on cell proliferation and migration, with detailed experimental protocols and a summary of quantitative findings.

## Mechanism of Action

**INCB3619** exerts its biological effects by inhibiting the enzymatic activity of ADAM10 and ADAM17.<sup>[1][2]</sup> This inhibition prevents the cleavage of membrane-bound precursor proteins into their soluble, active forms. Key substrates of ADAM10 and ADAM17 include ErbB ligands such as Transforming Growth Factor-alpha (TGF- $\alpha$ ), Amphiregulin (AR), Heparin-Binding EGF-like growth factor (HB-EGF), and Heregulin (HRG).<sup>[3]</sup> The release of these ligands is a critical step in the activation of ErbB receptor signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and motility.<sup>[4]</sup>







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- To cite this document: BenchChem. [INCB3619: A Technical Guide to its Effects on Cell Proliferation and Migration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671818#incb3619-s-effect-on-cell-proliferation-and-migration]

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